molecular formula C12H22N2O3 B1393542 Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate CAS No. 1255147-08-0

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Cat. No. B1393542
M. Wt: 242.31 g/mol
InChI Key: OSUATXUTDNILPH-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate consists of a seven-membered diazepane ring with a ketone group at the 5-position, an ester group at the 1-position, and an ethyl group at the 2-position .


Physical And Chemical Properties Analysis

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate has a molecular weight of 242.315 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

The compound "Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate" and its derivatives are primarily utilized in synthetic organic chemistry. A practical synthesis of a structurally similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was developed to supply this key intermediate for the production of the Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the utility in creating complex molecular structures (Gomi et al., 2012).

Similarly, another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, showcasing its potential in creating cyclic structures and analyzing their molecular configurations through X-ray diffraction and other techniques (Moriguchi et al., 2014).

Applications in Pesticide Development

A derivative of this compound, Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, was used in synthesizing chromafenozide, a novel pesticide. This highlights the application of such compounds in agricultural chemistry for developing new pest control agents (Yao Shan, 2011).

Catalyst in Organic Transformations

The derivatives of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate were studied for their catalytic abilities. For instance, non-heme micro-oxo-bridged diiron(III) complexes involving similar structures were analyzed for their chemoselective and biomimetic hydroxylation of hydrocarbons, indicating the potential of these compounds in facilitating specific organic transformations (Mayilmurugan et al., 2009).

Advanced Organic Syntheses

In the realm of advanced organic chemistry, such compounds are used as intermediates or catalysts for synthesizing more complex molecular structures. For example, the intramolecular Schmidt reaction of a similar compound was utilized to create saturated fused aza heterocycles, emphasizing the role of these compounds in synthesizing complex heterocyclic structures (Moskalenko & Boev, 2014).

Safety And Hazards

The specific safety and hazard information for Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research and applications of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate are not specified in the search results. Its potential uses could be explored further in the fields of organic synthesis, medicinal chemistry, and material science .

properties

IUPAC Name

tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-9-8-13-10(15)6-7-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUATXUTDNILPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128951
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

CAS RN

1255147-08-0
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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